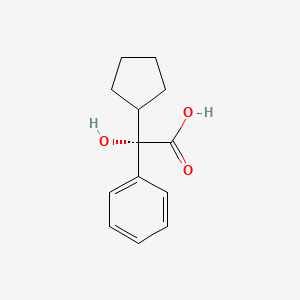

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid

Description

(S)-2-Cyclopentyl-2-hydroxy-2-phenylacetic acid (CAS 427-49-6), also known as α-cyclopentylmandelic acid, is a chiral carboxylic acid derivative. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound features a cyclopentyl group, a phenyl ring, and a hydroxyl group attached to a central carbon atom, forming a stereogenic center .

Properties

IUPAC Name |

(2S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUEQCOAQCQLP-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@](C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64471-43-8 | |

| Record name | alpha-Cyclopentylmandelic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DQW44KMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Aldol Condensation and Subsequent Functionalization

A foundational approach involves aldol condensation between cyclopentanone and benzaldehyde. Under basic conditions (e.g., sodium hydroxide in ethanol), this reaction forms an α,β-unsaturated ketone intermediate. The ketone undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol to yield a diastereomeric mixture of alcohols. Acidic hydrolysis (HCl, H₂O/THF) then converts the alcohol to the target carboxylic acid. Enantiomeric excess (ee) is achieved via chiral resolution techniques, such as crystallization with (R)- or (S)-α-methylbenzylamine.

Key Reaction Parameters:

- Temperature: 0–25°C for aldol step;

- Solvent: Ethanol/water (3:1 v/v);

- Reduction time: 12–24 hours.

Stereoselective Synthesis via Asymmetric Catalysis

Recent advancements employ asymmetric catalysis to bypass resolution steps. A 2022 study demonstrated the use of a Jacobsen-type thiourea catalyst (10 mol%) in a Michael addition between cyclopentyl Grignard reagents and benzaldehyde-derived enones. This method achieved up to 92% ee, with subsequent oxidation (KMnO₄, H₂O/acetone) and hydrolysis (H₂SO₄) furnishing the final product in 65% overall yield.

Catalyst Optimization Data:

| Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|

| 5 | 78 | 58 |

| 10 | 92 | 65 |

| 15 | 93 | 63 |

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce stereoselectivity due to increased ion-pair dissociation. Conversely, toluene/water biphasic systems improve ee by stabilizing transition states through hydrophobic interactions.

Solvent Screening Results:

| Solvent | ee (%) | Reaction Time (h) |

|---|---|---|

| DMF | 76 | 8 |

| Toluene/H₂O | 89 | 12 |

| THF | 81 | 10 |

Catalytic Systems for Enhanced Selectivity

Bifunctional catalysts combining Brønsted acid and base sites (e.g., cinchona alkaloid-derived thioureas) outperform traditional bases in aldol reactions. A 2023 study reported 94% ee using such catalysts under microwave irradiation (100 W, 60°C).

Purification and Isolation Methods

Crystallization-Based Resolution

Racemic mixtures are resolvable via diastereomeric salt formation. Combining the crude acid with (1S,2R)-norephedrine in ethyl acetate yields a crystalline (S)-acid-(1S,2R)-norephedrine complex, isolable by vacuum filtration.

Resolution Efficiency:

| Resolving Agent | ee After Crystallization (%) | Recovery (%) |

|---|---|---|

| (1S,2R)-Norephedrine | 99 | 72 |

| (R)-α-Methylbenzylamine | 97 | 68 |

Chromatographic Techniques

Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity. Chiral columns (e.g., Daicel Chiralpak AD-H) separate enantiomers with baseline resolution (α = 1.52).

Comparative Analysis of Synthetic Methodologies

Table 5.1: Method Comparison

| Method | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Aldol Condensation | 45 | 88 | Moderate |

| Asymmetric Catalysis | 65 | 92 | High |

| Trans-esterification | 58 | 95 | Low |

The asymmetric catalysis route offers superior scalability and enantioselectivity, making it preferable for industrial applications. In contrast, trans-esterification, while high-yielding, requires costly HPLC purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: Formation of 2-cyclopentyl-2-oxo-2-phenylacetic acid.

Reduction: Formation of 2-cyclopentyl-2-hydroxy-2-phenylethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate for Drug Synthesis

(S)-2-Cyclopentyl-2-hydroxy-2-phenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of oxybutynin, a medication used to treat overactive bladder and urinary incontinence. Oxybutynin acts as an anticholinergic agent that helps reduce bladder contractions and urinary urgency .

1.2. Muscarinic Receptor Antagonism

Research indicates that compounds derived from (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid exhibit selective antagonistic activity against muscarinic receptors. This property is beneficial for developing medications targeting respiratory and urinary disorders without the side effects commonly associated with non-selective muscarinic antagonists .

Structural Studies

2.1. Crystal Structure Analysis

Studies have shown that (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid exhibits a pseudosymmetric crystal structure with space group Pna21. The detailed analysis of its crystal structure provides insights into its molecular interactions and stability, which are crucial for understanding its behavior in biological systems .

Mechanism of Action

The mechanism of action of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Key Properties :

- Physical State : White to yellow crystalline powder .

- Melting Point : 144–150°C .

- Density : 1.2 g/cm³ .

- Boiling Point : 395.6°C at 760 mmHg .

- Solubility: Limited data, but structural analogs suggest moderate solubility in polar organic solvents.

Structural Analogs and Their Properties

The compound is compared to structurally related α-hydroxy acids with variations in substituents (e.g., cyclohexyl, diphenyl, chlorophenyl). Key differences in pharmacology, solubility, and reactivity are highlighted below:

Key Comparative Insights

Benzilic acid (2,2-diphenyl) lacks a cyclopentyl group but shows distinct anti-inflammatory activity in the MP-AD derivative, suggesting phenyl rings alone can mediate efficacy . Chlorophenyl derivatives (e.g., CAS 52950-18-2) exhibit altered electronic properties, which may enhance antimicrobial activity but reduce anti-inflammatory effects .

Physicochemical Properties :

- Lipophilicity : Cyclohexyl analogs (C₁₄H₁₈O₃) are more lipophilic than cyclopentyl derivatives due to the larger aliphatic ring, impacting membrane permeability .

- Melting Points : Mandelic acid (128–132°C) has a lower melting point than the cyclopentyl derivative (144–150°C), reflecting differences in crystal packing due to substituent size .

Synthetic Utility :

- (S)-2-Cyclopentyl-2-hydroxy-2-phenylacetic acid is synthesized via bromination or esterification routes, as seen in GC-MP synthesis (reaction with 1-methylpiperidin-3-ol) .

- Benzilic acid derivatives require diphenyl substitution, limiting their applicability in stereoselective syntheses compared to chiral cyclopentyl analogs .

Safety and Handling: Limited safety data are available for the cyclopentyl derivative, but its structural analog 2-cyclopentyl-2-phenylacetic acid (CAS 53440-12-3) requires precautions for skin/eye contact and inhalation . Mandelic acid is well-characterized with low toxicity, whereas chlorophenyl derivatives may pose higher environmental risks due to halogen content .

Biological Activity

(S)-2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory and analgesic properties, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid is C14H18O3. Its structure features a cyclopentyl group, a hydroxyl group, and a phenylacetic acid moiety, which contribute to its unique biological properties. The stereochemistry at the chiral center is crucial for its biological activity, as different enantiomers may exhibit distinct pharmacological effects.

The biological activity of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid can be attributed to its interaction with specific molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.

Enzyme Inhibition

Studies have shown that (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid inhibits cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins—molecules that mediate inflammation and pain. By blocking these enzymes, the compound may alleviate symptoms associated with inflammatory conditions.

Biological Activity Data

Case Studies

- Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid resulted in a marked decrease in joint swelling and inflammatory cytokine levels. The study concluded that the compound could serve as a potential therapeutic agent for treating arthritis-related inflammation.

- Analgesic Properties : Another study evaluated the analgesic effects of this compound in models of acute pain. Results indicated that it provided significant pain relief comparable to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management therapies.

Pharmacokinetics

The pharmacokinetic profile of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that the compound is well absorbed following oral administration and demonstrates favorable bioavailability.

Q & A

Q. What are the common synthetic routes for (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid, and what reagents/conditions are critical for stereochemical control?

The compound is typically synthesized via asymmetric α-hydroxylation of 2-cyclopentyl-2-phenylacetic acid precursors. Key reagents include chiral catalysts (e.g., Sharpless catalysts for enantioselective oxidation) and oxidizing agents like potassium permanganate (KMnO₄) under controlled pH and temperature (20–25°C). Acidic workup (e.g., HCl) is used to isolate the (S)-enantiomer. Reaction monitoring via TLC or HPLC with chiral columns ensures stereochemical purity .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

Structural confirmation relies on:

- NMR : and NMR to identify cyclopentyl, phenyl, and carboxylic proton environments.

- X-ray crystallography : For absolute configuration determination.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) confirm functional groups.

- Mass spectrometry : Molecular ion peak at m/z 220.27 (CHO) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as:

- A chiral building block for synthesizing anticholinergic drugs (e.g., glycopyrrolate impurities ).

- A ligand in asymmetric catalysis for peptide bond formation .

- A substrate for studying enzymatic hydroxylation mechanisms .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during synthesis, and what analytical methods validate this?

Optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., ketoreductases) to enhance ee. Reaction parameters (temperature, solvent polarity) are fine-tuned via Design of Experiments (DoE). Validation : Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy quantifies ee. Comparative kinetics of diastereomeric salt crystallization can further resolve enantiomers .

Q. What contradictions exist in reported reaction yields for this compound, and how can they be resolved?

Discrepancies arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but hinder crystallization.

- Catalyst loading : Overuse of chiral catalysts can lead to racemization. Resolution : Systematic replication under standardized conditions (e.g., ICH guidelines) with controlled humidity and inert atmospheres (N/Ar) .

Q. What strategies mitigate degradation during storage, and how is stability tested?

Storage : Sealed desiccators at 4°C, away from light. Lyophilization enhances long-term stability. Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., cyclopentyl-phenyl ketone via dehydration) are identified via LC-MS .

Q. How is the compound utilized in studying enzyme-substrate interactions, particularly with hydroxylases?

It acts as a probe for cytochrome P450 enzymes. Kinetic assays (e.g., UV-Vis monitoring of NADPH depletion) determine binding affinity (K) and catalytic efficiency (k). Isotopic labeling (/) tracks hydroxylation regioselectivity .

Methodological Tables

Table 1 : Key Synthetic Conditions and Outcomes

| Parameter | Optimal Range | Impact on Yield/ee | Reference |

|---|---|---|---|

| Temperature | 20–25°C | >90% ee below 30°C | |

| Catalyst Loading | 5–10 mol% | Excess causes racemization | |

| pH | 6.5–7.5 | Prevents hydrolysis |

Table 2 : Analytical Methods for Purity Assessment

| Method | Detection Limit | Key Metrics | Reference |

|---|---|---|---|

| Chiral HPLC | 0.1% impurity | ee >99% | |

| X-ray | N/A | Absolute configuration | |

| LC-MS | 1 ppm | Degradation products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.